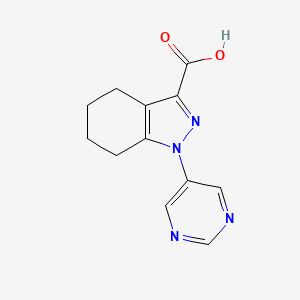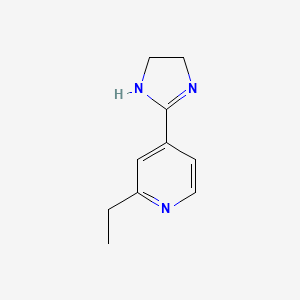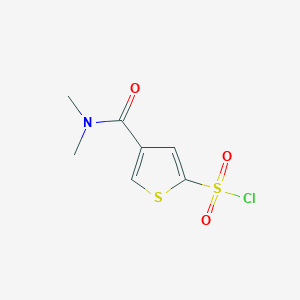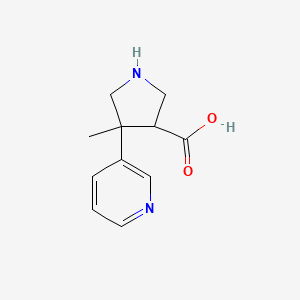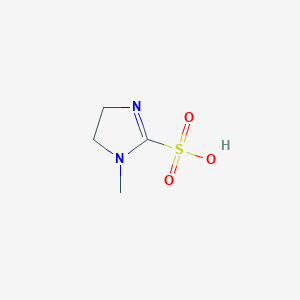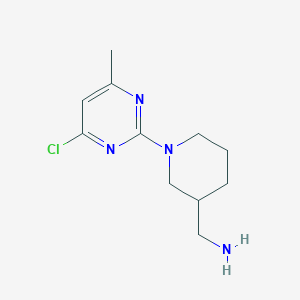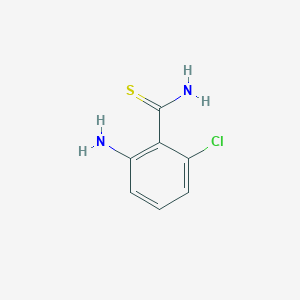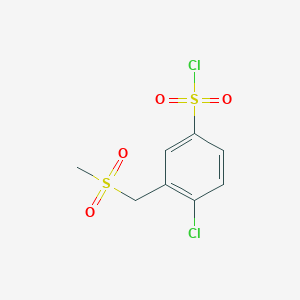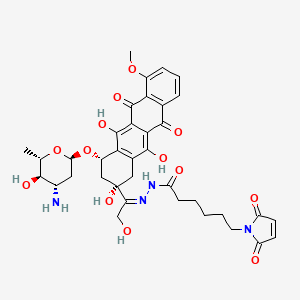
N'-(1-((2S,4S)-4-(((2R,4S,5R,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1-((2S,4S)-4-(((2R,4S,5R,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, methoxy, and pyrrolidone moieties, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Tetracenyl Core: This involves constructing the tetracenyl backbone through a series of cyclization and functionalization reactions.
Glycosylation: The attachment of the tetrahydropyran moiety is achieved through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Hydrazide Formation: The hydrazide group is introduced via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates.
Final Assembly: The final compound is assembled through coupling reactions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming corresponding oxo and nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, and PCC.
Reducing Agents: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Nucleophiles: Halides, amines, and thiols.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, amides, and ethers.
科学的研究の応用
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: Inhibits specific enzymes, making it useful in studying enzyme mechanisms.
Signal Transduction: Modulates signaling pathways, aiding in the study of cellular processes.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals, particularly in oncology and infectious diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Used in the development of agrochemicals for pest control.
作用機序
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Signal Modulation: Interacts with cellular receptors and signaling molecules, altering signal transduction pathways.
DNA Intercalation: Inserts between DNA base pairs, disrupting DNA replication and transcription.
類似化合物との比較
Similar Compounds
Doxorubicin: An anthracycline antibiotic with a similar tetracenyl core, used in cancer treatment.
Daunorubicin: Another anthracycline with similar structural features and applications in oncology.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties.
Uniqueness
Functional Diversity: The presence of multiple functional groups provides a broader range of chemical reactivity and biological activity.
Enhanced Potency: The specific arrangement of functional groups may result in higher potency and selectivity in biological applications.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
This compound’s unique structure and diverse reactivity make it a valuable tool in scientific research and industrial applications. Its potential in drug development and material science highlights its significance in advancing technology and medicine.
特性
分子式 |
C37H42N4O13 |
|---|---|
分子量 |
750.7 g/mol |
IUPAC名 |
N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32-,37-/m0/s1 |
InChIキー |
OBMJQRLIQQTJLR-GLMFSOCSSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




